Fenaminstrobin (E/Z Mixture)
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Overview
Description
Fenaminstrobin (E/Z Mixture) is a broad-spectrum fungicide belonging to the strobilurin class of chemicals. It is characterized by its ability to inhibit mitochondrial respiration in fungi, thereby preventing their growth and proliferation. The compound is a mixture of E and Z isomers, which contribute to its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenaminstrobin is synthesized through a series of chemical reactions involving the condensation of specific intermediates. The key steps include:
Condensation Reaction: The carboxy group of (2E)-{2-[({(E)-[(3E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino}oxy)methyl]phenyl}(methoxyimino)acetic acid is condensed with the amino group of methylamine.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure the formation of the desired E/Z isomer mixture.
Industrial Production Methods: Industrial production of fenaminstrobin involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Raw Material Preparation: High-purity raw materials are prepared and purified.
Reaction Optimization: Reaction conditions such as temperature, pressure, and catalysts are optimized for large-scale production.
Purification: The final product is purified using techniques like crystallization and chromatography to obtain the E/Z mixture in the desired ratio.
Chemical Reactions Analysis
Types of Reactions: Fenaminstrobin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert fenaminstrobin into reduced forms with different properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of fenaminstrobin with altered chemical and biological properties .
Scientific Research Applications
Fenaminstrobin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying strobilurin fungicides and their chemical properties.
Biology: Investigated for its effects on fungal growth and mitochondrial respiration.
Medicine: Explored for potential therapeutic applications due to its antifungal properties.
Industry: Utilized in agriculture to protect crops from fungal infections, thereby improving yield and quality.
Mechanism of Action
Fenaminstrobin exerts its effects by inhibiting the mitochondrial cytochrome-bc1 complex, a key component of the electron transport chain in fungi. This inhibition disrupts mitochondrial respiration, leading to a decrease in ATP production and ultimately causing fungal cell death . The molecular targets involved include the cytochrome-bc1 complex and other components of the mitochondrial electron transport chain .
Comparison with Similar Compounds
Azoxystrobin: Another strobilurin fungicide with a similar mechanism of action but different chemical structure.
Pyraclostrobin: Known for its broad-spectrum activity and used in various agricultural applications.
Trifloxystrobin: Exhibits high efficacy against a wide range of fungal pathogens.
Uniqueness of Fenaminstrobin: Fenaminstrobin is unique due to its specific E/Z isomer mixture, which contributes to its overall efficacy and stability. The presence of both isomers allows for a broader spectrum of activity and improved performance under different environmental conditions .
Properties
Molecular Formula |
C21H21Cl2N3O3 |
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Molecular Weight |
434.3 g/mol |
IUPAC Name |
2-[2-[[(Z)-[(E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-2-methoxyimino-N-methylacetamide |
InChI |
InChI=1S/C21H21Cl2N3O3/c1-14(11-12-17-18(22)9-6-10-19(17)23)25-29-13-15-7-4-5-8-16(15)20(26-28-3)21(27)24-2/h4-12H,13H2,1-3H3,(H,24,27)/b12-11+,25-14-,26-20? |
InChI Key |
RBWGTZRSEOIHFD-SNAYXRGLSA-N |
Isomeric SMILES |
C/C(=N/OCC1=CC=CC=C1C(=NOC)C(=O)NC)/C=C/C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)NC)C=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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